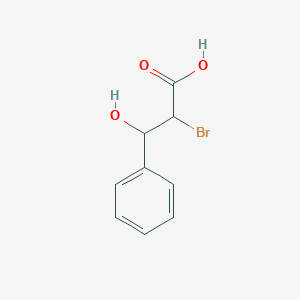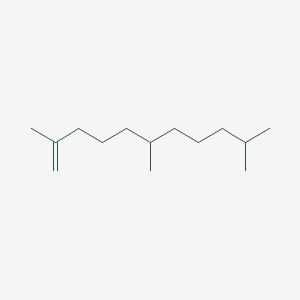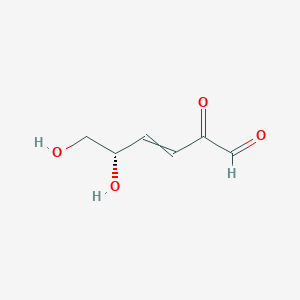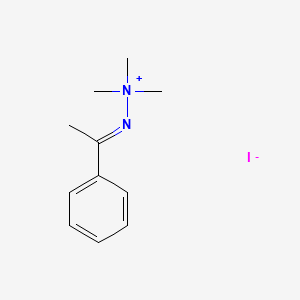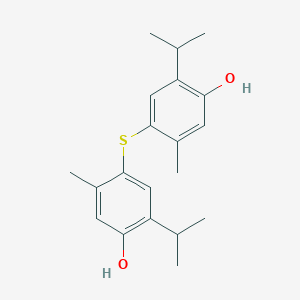
4,4'-Thiobis(2-isopropyl-5-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Thiobis(2-isopropyl-5-methylphenol) is a chemical compound known for its antioxidant properties. It is a sulfur-containing phenolic compound, often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-isopropyl-5-methylphenol) typically involves the reaction of 2-isopropyl-5-methylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thiobis linkage.
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(2-isopropyl-5-methylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Thiobis(2-isopropyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenolic compound.
Scientific Research Applications
4,4’-Thiobis(2-isopropyl-5-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of stabilizers for plastics and rubbers, enhancing the durability and lifespan of these materials.
Mechanism of Action
The antioxidant mechanism of 4,4’-Thiobis(2-isopropyl-5-methylphenol) involves the scavenging of free radicals and the inhibition of oxidative chain reactions. The phenolic groups donate hydrogen atoms to free radicals, neutralizing them and preventing further oxidative damage. The sulfur atom in the thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar antioxidant properties.
Carvacrol (5-isopropyl-2-methylphenol): Another phenolic compound with antimicrobial and antioxidant activities.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: A similar sulfur-containing phenolic compound used as an antioxidant.
Uniqueness
4,4’-Thiobis(2-isopropyl-5-methylphenol) is unique due to its thiobis linkage, which enhances its stability and effectiveness as an antioxidant compared to other similar phenolic compounds. This structural feature allows it to provide superior protection against oxidative degradation in various applications.
Properties
CAS No. |
24742-37-8 |
|---|---|
Molecular Formula |
C20H26O2S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)sulfanyl-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2S/c1-11(2)15-9-19(13(5)7-17(15)21)23-20-10-16(12(3)4)18(22)8-14(20)6/h7-12,21-22H,1-6H3 |
InChI Key |
HUZYJNBLZPDJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



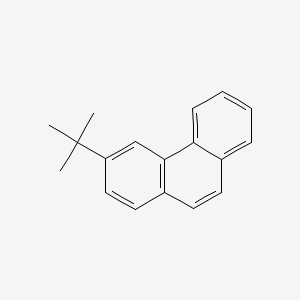
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
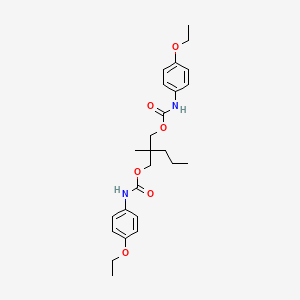
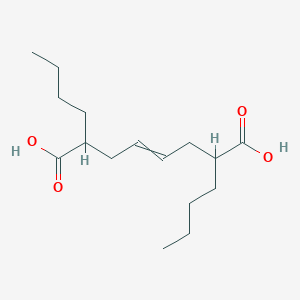
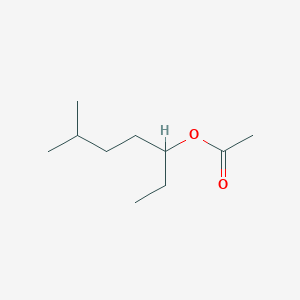
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
